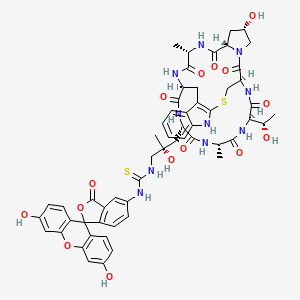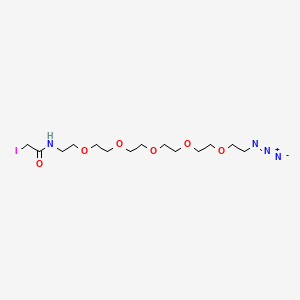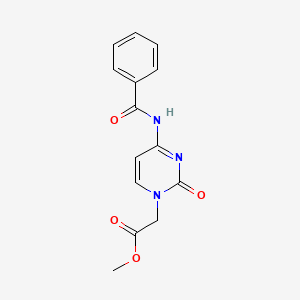
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールは、ベンゾチアゾール類に属する有機化合物です。これは、ベンゾチアゾールコアの4位と7位に2つの4-フルオロフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールの合成は、通常、以下の手順で行われます。
出発物質: 合成は、4-フルオロアニリンと2,1,3-ベンゾチアゾールの調製から始まります。
カップリング反応: 4-フルオロアニリンは、パラジウムなどの適切な触媒の存在下、制御された条件下で2,1,3-ベンゾチアゾールとカップリング反応を行います。
精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーなどの手法を用いて精製され、高純度の目的化合物が得られます。
工業的生産方法
工業的な環境では、4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールの製造は、自動反応器と連続フロープロセスを用いた大規模なカップリング反応で行われる場合があり、品質と収量の安定性を確保します。商業的な用途に必要な純度レベルを実現するため、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術が一般的に使用されます。
3. 化学反応の分析
反応の種類
4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールは、以下を含む様々な化学反応を起こします。
置換反応: フェニル環上のフッ素原子は、求核置換反応を用いて他の官能基で置換できます。
酸化と還元: この化合物は酸化と還元反応を起こすことができ、その電子特性が変化し、様々な用途に適したものになります。
カップリング反応: これは、カップリング反応に参加してより大きな共役系を形成し、その光電子特性を向上させることができます。
一般的な試薬と条件
求核置換: 水素化ナトリウム(NaH)またはtert-ブトキシカリウム(KOtBu)などの試薬は、置換反応で一般的に使用されます。
酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、求核置換は、異なる官能基を持つ誘導体をもたらす可能性がありますが、酸化と還元は、化合物の酸化状態の変化をもたらす可能性があります。
4. 科学研究における用途
4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールは、以下を含む科学研究において幅広い用途を持っています。
有機エレクトロニクス: これは、優れた電荷輸送特性を持つことから、有機発光ダイオード(OLED)、有機太陽電池(OPV)、有機電界効果トランジスタ(OFET)の開発に使用されています。
材料科学: この化合物は、ユニークな電子特性と光学特性を持つ先進材料の製造における可能性について研究されています。
生物学的用途: 生物学的イメージングとセンシング用途における蛍光プローブとしての可能性を探求するための研究が進行中です。
医薬品化学: その誘導体は、抗癌剤や抗菌剤を含む潜在的な治療特性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,1,3-benzothiadiazole.
Coupling Reaction: The 4-fluoroaniline is subjected to a coupling reaction with 2,1,3-benzothiadiazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
化学反応の分析
Types of Reactions
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and make it suitable for different applications.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, enhancing its optoelectronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and sensing applications.
Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールがその効果を発揮するメカニズムは、主にその電子構造に関係しています。ベンゾチアゾールコアとフルオロフェニル基の存在により、電荷移動と非局在化が効率的に行われ、光電子用途に適した候補となります。この化合物は、π-πスタッキング相互作用と水素結合を介して分子標的に作用し、電子と光学プロセスに関連する様々な経路に影響を与えます。
6. 類似化合物の比較
類似化合物
4,7-ビス(4-クロロフェニル)-2,1,3-ベンゾチアゾール: 構造は似ていますが、フッ素原子ではなく塩素原子を持っているため、電子特性が異なります。
4,7-ビス(4-ブロモフェニル)-2,1,3-ベンゾチアゾール:
4,7-ビス(4-メチルフェニル)-2,1,3-ベンゾチアゾール: メチル基の存在は、化合物の溶解性と電子特性に影響を与えます。
独自性
4,7-ビス(4-フルオロフェニル)-2,1,3-ベンゾチアゾールは、フッ素原子の存在によりユニークです。フッ素原子は、電子吸引特性を強化し、光電子デバイスにおける安定性と性能を向上させます。フッ素原子は、強い水素結合とπ-π相互作用を形成する化合物の能力にも貢献するため、様々な科学的および工業的な用途に価値のある材料となっています。
類似化合物との比較
Similar Compounds
4,7-Bis(4-chlorophenyl)-2,1,3-benzothiadiazole: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties.
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole:
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole: The presence of methyl groups affects the compound’s solubility and electronic characteristics.
Uniqueness
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and improve its stability and performance in optoelectronic devices. The fluorine atoms also contribute to the compound’s ability to form strong hydrogen bonds and π-π interactions, making it a valuable material for various scientific and industrial applications.
特性
CAS番号 |
919282-38-5 |
|---|---|
分子式 |
C18H10F2N2S |
分子量 |
324.3 g/mol |
IUPAC名 |
4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
InChIキー |
OFAFRHYSUZTOHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
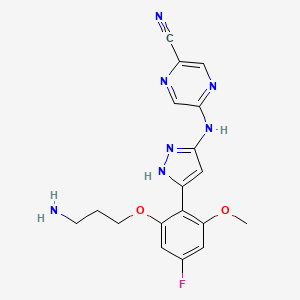
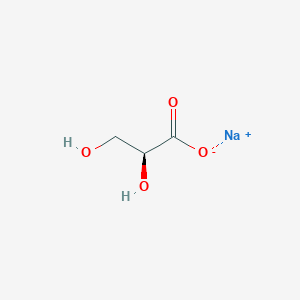
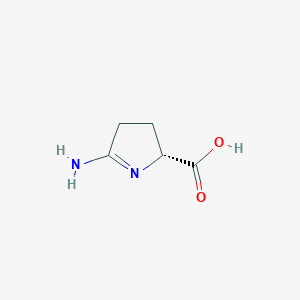
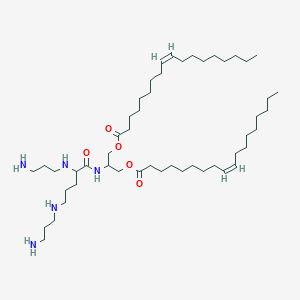
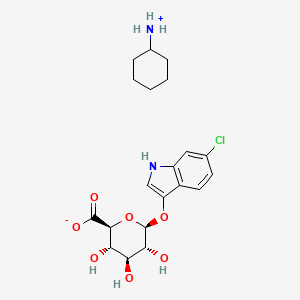
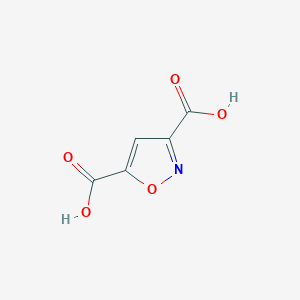
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
